5-Ethyl-5-methylhydantoin

Catalog No.
S598431
CAS No.
5394-36-5
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethyl-5-methylhydantoin

CAS Number

5394-36-5

Product Name

5-Ethyl-5-methylhydantoin

IUPAC Name

5-ethyl-5-methylimidazolidine-2,4-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)

InChI Key

VSJRBQDMBFFHMC-UHFFFAOYSA-N

SMILES

CCC1(C(=O)NC(=O)N1)C

Synonyms

5-ethyl-5-methylhydantoin

Canonical SMILES

CCC1(C(=O)NC(=O)N1)C

Synthesis

-Ethyl-5-methylhydantoin can be synthesized through various methods, including:

  • The reaction of glycine and ethyl isocyanate.
  • The cyclization of N-carbamoyl glycine ethyl ester.
  • The condensation of ethyl urea with monochloroacetic acid followed by cyclization.

Biocidal Properties

5-Ethyl-5-methylhydantoin exhibits biocidal properties, meaning it can kill or inhibit the growth of microorganisms. Studies have shown its effectiveness against bacteria, fungi, and algae [, ].

Mechanism of action as a biocide

The exact mechanism of action of 5-Ethyl-5-methylhydantoin as a biocide is not fully understood, but it is believed to involve multiple factors, including:

  • Disruption of the cell membrane [].
  • Inhibition of protein synthesis.
  • Interference with DNA replication.

Photosensitizing Properties

5-Ethyl-5-methylhydantoin also demonstrates photosensitizing properties. In the presence of light, it can generate reactive oxygen species that can damage cells []. This property has potential applications in photodynamic therapy, a type of cancer treatment that uses light and photosensitizers to destroy cancer cells [].

Other Potential Applications

In addition to its biocidal and photosensitizing properties, 5-Ethyl-5-methylhydantoin is being explored for other potential applications, including:

  • As a precursor to the synthesis of other chemicals.
  • As a component of electrolytes for batteries.
  • As a corrosion inhibitor.

5-Ethyl-5-methylhydantoin is an organic compound with the molecular formula C6H10N2O2. It belongs to the hydantoin class of compounds, which are characterized by a five-membered ring structure containing two nitrogen atoms and a carbonyl group. This compound features both ethyl and methyl substituents on the nitrogen atoms of the hydantoin ring, contributing to its unique properties and reactivity. 5-Ethyl-5-methylhydantoin is known for its stability under various conditions and has garnered interest in both biological and industrial applications .

There is no current information available on the specific mechanism of action of 5-Ethyl-5-methylhydantoin in scientific literature [, ].

  • Potential Skin Irritation: Hydantoins can cause skin irritation upon contact [].
  • Eye Irritation: Exposure to hydantoin dust or vapors may irritate the eyes [].

  • Hydrolysis: In the presence of water, it can hydrolyze to yield various products, including potentially toxic byproducts.
  • Oxidation: This compound can act as an oxidizing agent, facilitating the conversion of substrates into their oxidized forms.
  • Substitution Reactions: The functional groups present in 5-ethyl-5-methylhydantoin can undergo substitution reactions, allowing for the introduction of different functional groups under specific conditions .

Research indicates that 5-ethyl-5-methylhydantoin exhibits notable biological activity. It has been studied for its potential antimicrobial properties, making it useful in disinfectants and sanitizers. Its ability to release hypochlorous acid upon decomposition enhances its efficacy against various microorganisms. Additionally, studies have shown that it may have photostability advantages compared to related compounds when exposed to ultraviolet light .

Several synthesis methods have been developed for 5-ethyl-5-methylhydantoin:

  • Direct Amine Reaction:
    • React ethyl and methyl amines with a suitable carbonyl compound under controlled conditions.
  • Cyclization:
    • The reaction of urea derivatives with ethyl and methyl groups can lead to the formation of the hydantoin ring.
  • Chlorination:
    • Chlorination of 5-ethyl-5-methylhydantoin can yield derivatives such as 1,3-dichloro-5-ethyl-5-methylhydantoin, which further illustrates its synthetic versatility .

The applications of 5-ethyl-5-methylhydantoin are diverse:

  • Antimicrobial Agent: Utilized in disinfectants and sanitizers due to its effective antimicrobial properties.
  • Water Treatment: Employed in swimming pool sanitation and water treatment processes.
  • Industrial Uses: Acts as a bleaching agent in various industrial applications .

Interaction studies involving 5-ethyl-5-methylhydantoin have primarily focused on its reactivity with other substances:

  • Photolysis Studies: Research has demonstrated that this compound can undergo significant photodecomposition when exposed to ultraviolet light, highlighting its potential instability under certain conditions .
  • Biocidal Activity: Studies show that it effectively inhibits microbial growth, making it a candidate for use in biocidal formulations .

Several compounds share structural similarities with 5-ethyl-5-methylhydantoin. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-Dichloro-5,5-dimethylhydantoinContains two methyl groups instead of an ethyl groupKnown for its strong antimicrobial properties
1-MethylhydantoinLacks ethyl substitution; simpler structureLess complex reactivity compared to 5-ethyl variants
5-MethylhydantoinContains only a methyl group; no ethyl substitutionDifferent biological activity profile

The uniqueness of 5-ethyl-5-methylhydantoin lies in its specific combination of ethyl and methyl groups, which confer distinct reactivity and applicability compared to its analogs .

The compound is chemically identified as 5-ethyl-5-methyl-2,4-imidazolidinedione, with the molecular formula C₆H₁₀N₂O₂ and a molecular weight of 142.16 g/mol. It is also referred to as methylethylhydantoin, 5-methyl-5-ethylhydantoin, and NSC 1020. The IUPAC name reflects its bicyclic structure, while its common name highlights the substituents at the 5-carbon position.

PropertyValue
CAS Number5394-36-5
Molecular FormulaC₆H₁₀N₂O₂
Molecular Weight142.16 g/mol
Melting Point144–150°C
Density1.095 g/cm³
Synonyms5-Ethyl-5-methylimidazolidine-2,4-dione

Table 1: Physical and chemical properties of 5-ethyl-5-methylhydantoin

Historical Development and Discovery

The synthesis of hydantoins dates to the 19th century, with Friedrich Urech pioneering the synthesis of 5-methylhydantoin in 1873 via the reaction of alanine sulfate with potassium cyanate. The Bucherer–Bergs reaction, developed in the 1920s, became a cornerstone for synthesizing 5,5-disubstituted hydantoins, including 5-ethyl-5-methylhydantoin, from carbonyl compounds (e.g., ketones) using ammonium carbonate and potassium cyanide.

Modern methods, such as the Strecker synthesis, involve condensing ethylmethylketone with ammonium carbonate and potassium cyanide, yielding EM-Hyd with >99% purity. Recent advancements include multicomponent reactions in polyethylene glycol (PEG) solvent at 150°C, achieving 79–93% yields.

Position within Hydantoin Chemistry

Hydantoins are five-membered heterocycles with two carbonyl groups at positions 2 and 4. The 5,5-disubstitution in EM-Hyd distinguishes it from simpler derivatives like 5-methylhydantoin. Its structure enables:

  • Ring-opening reactions to form α-amino acids (e.g., isovaline).
  • Functionalization via halogenation or substitution at the 1,3-positions (e.g., dichloro derivatives).
  • Biological activity through interactions with enzymes or membranes.

Significance in Chemical Research

5-Ethyl-5-methylhydantoin serves as a key intermediate in organic synthesis and a model compound for studying heterocyclic reactivity. Its applications span:

  • Pharmaceuticals: Precursor to isovaline, a non-proteinogenic amino acid with potential in metabolic engineering.
  • Antimicrobial agents: Derivatives like dimeric hydantoins exhibit broad-spectrum activity against ESKAPE pathogens.
  • Cancer research: Hydantoin scaffolds inhibit histone deacetylases (HDACs) and sirtuins, modulating epigenetic landscapes.

Physical Description

Liquid; PelletsLargeCrystals

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5394-36-5

Wikipedia

5-ethyl-5-methylhydantoin

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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